Chemical properties of 5-Bromo-2-(difluoromethyl)-1,3-oxazole
Chemical properties of 5-Bromo-2-(difluoromethyl)-1,3-oxazole
This technical guide details the chemical properties, synthetic accessibility, and medicinal chemistry applications of 5-Bromo-2-(difluoromethyl)-1,3-oxazole (CAS: 1783600-05-4).
Executive Summary
5-Bromo-2-(difluoromethyl)-1,3-oxazole is a bifunctional heterocyclic building block designed for high-value medicinal chemistry programs. It serves as a strategic "linchpin" scaffold, enabling the orthogonal introduction of complex substructures via the C5-bromide handle while retaining a metabolically stable, lipophilic hydrogen bond donor at the C2 position (the difluoromethyl group).
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Primary Utility: Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
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Key Feature: The -CF₂H moiety acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability (LogP modulation) while mitigating rapid metabolic clearance.
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CAS Number: 1783600-05-4
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Molecular Formula: C₄H₂BrF₂NO[1]
Structural Analysis & Physicochemical Properties[2][3]
The oxazole ring is an electron-deficient aromatic system (π-excessive but inductively withdrawn by Oxygen and Nitrogen). The introduction of the difluoromethyl group at C2 and the bromine at C5 creates a unique electronic push-pull system.
Electronic Distribution
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C2 Position (-CF₂H): The difluoromethyl group is strongly electron-withdrawing (inductive effect), lowering the pKa of the oxazole ring and reducing the basicity of the nitrogen. This increases the stability of the ring against oxidative metabolism.
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C5 Position (-Br): The carbon-bromine bond is activated for oxidative addition by low-valent metal catalysts (Pd⁰, Ni⁰) due to the electron-deficient nature of the heteroaromatic core.
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C4 Position (-H): The C4 proton is the least acidic site but remains susceptible to electrophilic attack or directed C-H activation under forcing conditions.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 197.97 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Calc) | ~1.8 – 2.1 | Optimal lipophilicity for CNS and peripheral targets. |
| H-Bond Donors | 1 (Weak, CF₂-H ) | The CF₂H proton acts as a weak H-bond donor. |
| H-Bond Acceptors | 2 (N, O) | Nitrogen lone pair availability is reduced by -CF₂H. |
| Physical State | Low-melting solid / Oil | Easy handling in automated synthesis. |
Synthetic Accessibility
The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole typically follows a modular "Construct-then-Functionalize" approach to ensure regiocontrol.
Core Synthesis Protocol
The most robust route involves the cyclization of difluoroacetamide derivatives followed by regioselective bromination.
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Cyclization: Reaction of 2,2-difluoroacetamide with 2-bromoacetaldehyde diethyl acetal (or equivalent) yields the parent 2-(difluoromethyl)oxazole.
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Bromination: Direct lithiation at C5 followed by quenching with a bromine source (e.g., CBr₄, NBS) or electrophilic bromination.
Diagram 1: Synthetic Pathway
The following flowchart illustrates the stepwise construction of the core.
Reactivity Profile & Experimental Protocols
The utility of this building block lies in its predictable reactivity at the C5 position.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C5-Br bond is highly reactive toward Pd(0) insertion.
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Catalyst Choice: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, use Pd₂(dba)₃ with XPhos.
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Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent degradation of the oxazole ring).
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Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Protocol (Standard Suzuki Coupling):
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Charge a reaction vial with 5-Bromo-2-(difluoromethyl)-1,3-oxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Dissolve in 1,4-Dioxane/H₂O (4:1, 0.1 M).
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Degas with Argon for 5 minutes.
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Add Pd(dppf)Cl₂ (5 mol%).
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Heat at 80-90°C for 4-12 hours.
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Note: The electron-deficient nature of the oxazole facilitates rapid coupling, often faster than phenyl bromides.
B. C-H Activation (C4 Functionalization)
Once the C5 position is substituted, the C4 position becomes the most acidic proton remaining (pKa ~20-25).
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Direct Arylation: Can be achieved using Pd(OAc)₂/PivOH systems to install aryl groups at C4 without pre-functionalization.
C. Stability of the CF₂H Group
The difluoromethyl group is generally stable under standard acidic and basic conditions. However, avoid extremely strong bases (e.g., t-BuLi) at elevated temperatures, as this can lead to alpha-elimination of fluoride (defluorination).
Diagram 2: Reactivity Map
This diagram details the orthogonal reactivity handles of the molecule.
Medicinal Chemistry Applications
Bioisosterism & Lipophilicity
The 2-(difluoromethyl) group is a validated bioisostere for:
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Methyl (-CH₃): Increases metabolic stability (blocks CYP450 oxidation).
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Hydroxyl (-OH) / Thiol (-SH): The C-H bond in CF₂H is sufficiently polarized to act as a hydrogen bond donor, interacting with backbone carbonyls in protein binding pockets. Unlike -OH, it does not incur a high desolvation penalty, potentially improving potency.
Case Study Logic: HDAC Inhibitors
Analogs of oxazoles with difluoromethyl groups have been successfully employed in the design of Histone Deacetylase (HDAC) inhibitors .[2] The oxazole ring serves as a rigid linker, while the CF₂H group modulates the zinc-binding affinity or interacts with the hydrophobic rim of the enzyme active site.
Handling & Safety
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination.
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Hazards: Treat as an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
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Waste: Dispose of as halogenated organic waste.
References
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Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines. Journal of Organic Chemistry. (2011). Describes analogous cyclization methods for fluorinated oxazoles.
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One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. ResearchGate. (2025).[3] Provides protocols for difluoroacetic acid based cyclizations.
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Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based inhibitors of HDAC6. ChemRxiv. (2023). Validates the difluoromethyl group as a bioactive motif in oxazole-like scaffolds.
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5-Bromo-2-(difluoromethyl)oxazole Product Data. ChemSRC. Confirms CAS 1783600-05-4 and structural identity.
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Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Chemistry). BenchChem. General protocols for 5-bromo-heterocycle couplings.
Sources
- 1. 1783600-05-4_5-Bromo-2-(difluoromethyl)oxazoleCAS号:1783600-05-4_5-Bromo-2-(difluoromethyl)oxazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
